

Isomeric Effects on Crystal Packing of Difluorobenzoic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *6-Amino-2,3-difluorobenzoic Acid*

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The spatial arrangement of fluorine atoms on the benzoic acid framework significantly influences the intermolecular interactions and subsequent crystal packing of difluorobenzoic acid derivatives. This guide provides a comparative analysis of the crystal structures of various isomers, offering insights valuable for researchers in crystallography, materials science, and drug development.

The subtle shift in the position of fluorine substituents leads to distinct differences in hydrogen bonding networks, halogen bonds, and other non-covalent interactions, ultimately dictating the supramolecular architecture. Understanding these isomeric effects is crucial for controlling the solid-state properties of pharmaceutical compounds, such as solubility, stability, and bioavailability.

Crystallographic Data Comparison

The crystallographic parameters of six difluorobenzoic acid isomers reveal the profound impact of fluorine substitution on the crystal lattice. While several isomers crystallize in the monoclinic system, their unit cell dimensions and packing efficiencies vary, reflecting the different ways the molecules arrange themselves to maximize stabilizing interactions.

Isomer	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å³)	Z
2,3-Difluoro benzoic Acid	Monoclinic	P2 ₁ /c	3.761	6.520	26.521	92.27	649.8	4
2,4-Difluoro benzoic Acid	Monoclinic	P2 ₁ /n	12.022	3.793	14.502	98.46	653.2	4
2,5-Difluoro benzoic Acid	Monoclinic	P2 ₁ /n	12.723	3.813	13.563	94.13	655.8	4
2,6-Difluoro benzoic Acid	Monoclinic	P2 ₁ /c	3.652	14.121	12.285	95.65	630.4	4
3,4-Difluoro benzoic Acid	Monoclinic	C2/c	14.992	3.843	22.385	108.08	1225.1	8
3,5-Difluoro benzoic Acid	Monoclinic	P2 ₁ /c	3.769	13.400	14.041	93.78	707.6	4

Intermolecular Interactions and Supramolecular Motifs

The primary driver for the crystal packing of benzoic acid derivatives is the formation of hydrogen-bonded dimers via their carboxylic acid groups. However, the presence and position

of fluorine atoms introduce a range of other weak interactions, such as C—H···F, C—H···O, and halogen bonds, which further direct the three-dimensional assembly.

Isomer	Primary Supramolecular Motif	Key Intermolecular Interactions
2,3-Difluorobenzoic Acid	Stacked hydrogen-bonded dimers	O—H···O, C—H···F, C—H···O ^[1]
2,4-Difluorobenzoic Acid	Hydrogen-bonded dimers forming chains	O—H···O, C—H···F, C—H···O, C—F···π
2,5-Difluorobenzoic Acid	Hydrogen-bonded dimers forming sheets	O—H···O, C—H···F, C—H···O
2,6-Difluorobenzoic Acid	Hydrogen-bonded dimers forming sheets	O—H···O (R ₂ ² (8) loop), C—H···F ^[2]
3,4-Difluorobenzoic Acid	Hydrogen-bonded dimers	O—H···O, C—H···F, C—H···O
3,5-Difluorobenzoic Acid	Hydrogen-bonded dimers	O—H···O, C—H···O, weak stacking interactions ^[3]

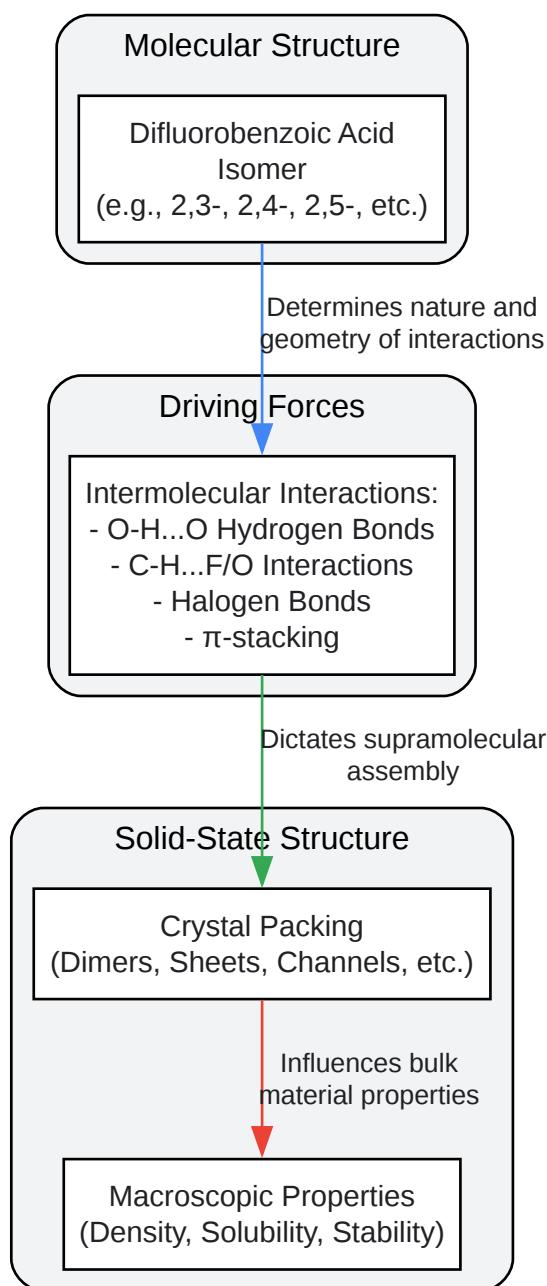
A noteworthy observation is the formation of classic R₂²(8) hydrogen-bonded loops in the dimers of 2,6-difluorobenzoic acid.^[2] In contrast, the crystal structure of 3,5-difluorobenzoic acid is characterized by channels that extend along the direction, with the fluorine atoms lining the edges of these channels.^[3] The 2,3-difluorobenzoic acid isomer exhibits a particularly tight packing arrangement, resulting in a crystal density that is 8% higher than that of the 3,5-isomer.^[1]

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow is outlined below.

Crystal Growth: Single crystals suitable for X-ray diffraction were typically grown by slow evaporation from a saturated solution. For instance, crystals of 2,3-difluorobenzoic acid were obtained from a 1-propanol solution at 293 K.^[1] Similarly, 3,5-difluorobenzoic acid was crystallized from 1-butanol.^[3]

Data Collection and Structure Refinement: A single crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a specific temperature (e.g., 100 K for 2,6-difluorobenzoic acid or 293 K for 2,3- and 3,5-difluorobenzoic acid).[1][2][3] The collected data were then processed to solve and refine the crystal structure using software packages such as SHELXS and SHELXL. The positions of hydrogen atoms were often identified from difference Fourier maps and refined isotropically.



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Logical workflow from molecular isomerism to crystal properties.

Conclusion

The isomeric position of fluorine atoms in difluorobenzoic acid derivatives serves as a powerful tool for crystal engineering. By strategically placing these electronegative atoms, it is possible to modulate the intermolecular interactions that govern crystal packing. This, in turn, allows for the fine-tuning of the solid-state properties of these compounds. The data presented herein underscore the importance of a detailed structural analysis in understanding and predicting the behavior of fluorinated organic molecules in the solid state, a critical consideration in the design of new drugs and functional materials.

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